N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide
Description
Properties
CAS No. |
917757-85-8 |
|---|---|
Molecular Formula |
C15H18ClN5O |
Molecular Weight |
319.79 g/mol |
IUPAC Name |
N-[6-chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C15H18ClN5O/c1-9(22)17-15-19-11-7-8-12(16)20-13(11)14(21-15)18-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H2,17,18,19,21,22) |
InChI Key |
ZBPYNDBEMOLBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)NC3CCCCC3)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[3,2-d]pyrimidine Formation
The pyrido[3,2-d]pyrimidine ring system is typically synthesized via condensation reactions involving appropriately substituted pyridine derivatives and amidines or guanidines. For example, starting from 6-chloro-3-formylpyridin-2-yl derivatives, cyclization with amidine sources under controlled conditions yields the fused pyrimidine ring.
Introduction of the Cyclohexylamino Group at the 4-Position
The 4-position amination is achieved by nucleophilic aromatic substitution (SNAr) of a suitable leaving group (often a halogen or sulfoxide) with cyclohexylamine.
Oxidation of methylthio substituents to methyl sulfoxides on the pyrido[3,2-d]pyrimidine ring facilitates displacement by cyclohexylamine, yielding the 4-(cyclohexylamino) derivative.
Reaction conditions typically involve mild heating in polar aprotic solvents such as N,N-dimethylformamide (DMF) with excess cyclohexylamine to drive substitution.
Acetylation at the 2-Amino Position
The 2-position amine is acetylated to form the acetamide functionality.
This step is commonly performed by treating the 2-amino intermediate with acetic anhydride or acetyl chloride under basic or neutral conditions.
The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure selective acetylation without side reactions.
Representative Experimental Procedure and Yields
Detailed Reaction Conditions and Mechanistic Insights
Formylation and Amide Formation: The initial formylation introduces an aldehyde group at the 3-position of the pyridine ring, which is then converted to a pivalamide to stabilize the intermediate and facilitate subsequent cyclization.
Cyclization: The amidine or guanidine reacts with the aldehyde and adjacent nitrogen atoms to form the fused pyrido[3,2-d]pyrimidine ring via condensation and ring closure.
Oxidation to Sulfoxide: The methylthio group at the 4-position is oxidized to a sulfoxide, increasing its electrophilicity and making it a better leaving group for nucleophilic substitution by cyclohexylamine.
Nucleophilic Aromatic Substitution: Cyclohexylamine attacks the sulfoxide-bearing carbon, displacing the sulfoxide and forming the 4-(cyclohexylamino) substituent. This step is facilitated by the electron-withdrawing chloro substituent at the 6-position, which activates the ring toward substitution.
Acetylation: The free amine at the 2-position is acetylated to form the acetamide, stabilizing the molecule and potentially modulating its biological activity.
Research Findings and Optimization
Studies indicate that the choice of solvent (DMF or MeCN), temperature (80–100°C), and reaction time (several hours to overnight) critically affect the substitution efficiency and yield.
The oxidation step with m-CPBA is highly selective and yields sulfoxides suitable for substitution without overoxidation to sulfones, which are less reactive.
Purification methods such as silica gel chromatography and recrystallization are essential to isolate pure final products, as intermediates may contain closely related analogs.
Biological activity assays suggest that the cyclohexylamino substituent at the 4-position is important for activity, justifying the synthetic focus on this substitution.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects . For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Core Heterocycles: The target compound’s pyrido[3,2-d]pyrimidine core (vs.
- Position 4 Substituents: The cyclohexylamino group (target) vs. morpholine (PI-103) or pentyloxy (EN300-266676) suggests divergent solubility profiles. Cyclohexylamine’s bulkiness may improve target binding but limit aqueous solubility compared to morpholine’s polar oxygen .
- Acetamide Linkers: The direct acetamide substitution (target) contrasts with sulfanyl- or phenylamino-linked acetamides (), which introduce steric or electronic modifications affecting enzymatic interactions .
Biological Activity
N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine core with a chloro substituent at the 6-position and a cyclohexylamino group at the 4-position. The acetamide moiety enhances its pharmacological properties. Its molecular formula is with a molecular weight of approximately 305.79 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated effective activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli . The presence of halogenated substituents is linked to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Activity
The compound's structural analogs have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell division and proliferation. Inhibitors of CDK4 have shown promise in treating various cancers by preventing uncontrolled cell growth . The pyrido[3,2-d]pyrimidine derivatives have been noted for their potential in treating proliferative diseases such as cancer and inflammation .
The biological activity of this compound can be attributed to:
- Inhibition of Kinases : The compound may act as an inhibitor of CDKs, leading to cell cycle arrest in cancer cells.
- Membrane Penetration : Its lipophilic nature allows it to penetrate cellular membranes effectively, enhancing its antimicrobial properties.
- Interaction with Cellular Targets : Preliminary studies suggest that similar compounds may interact with specific enzymes involved in pathogen metabolism or cancer cell survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated various chloroacetamides against clinical isolates of MRSA, revealing that compounds with higher lipophilicity showed significantly better antimicrobial activity .
- Cancer Cell Lines : In vitro studies on pyrido[3,2-d]pyrimidine derivatives demonstrated selective inhibition of CDK4 in several cancer cell lines, leading to reduced proliferation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
